molecular formula C23H17BF4O B7801050 2,4,6-Triphenylpyrylium tetrafluoroborate

2,4,6-Triphenylpyrylium tetrafluoroborate

Cat. No.: B7801050
M. Wt: 396.2 g/mol
InChI Key: SWHDBFVEAZGUDN-UHFFFAOYSA-M
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Description

2,4,6-Triphenylpyrylium tetrafluoroborate is a compound that combines the properties of trifluoroborane and 2,4,6-triphenylpyrylium fluoride. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. The compound is often used as a sensitizer in photochemical reactions and has significant potential in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate can be achieved through a one-step reaction involving acetophenone and benzaldehyde in the presence of boron trifluoride diethyl etherate. The reaction is carried out under nitrogen atmosphere at 100°C for 2 hours. After cooling to room temperature, the product is precipitated with diethyl ether, filtered, and washed to obtain yellow crystals with a yield of 65% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6-triphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It acts as a sensitizer in photooxidation reactions.

    Substitution: It can react with nucleophiles to form substituted pyrylium salts.

    Reduction: It can be reduced to form dihydropyrylium derivatives.

Common Reagents and Conditions

    Oxidation: Commonly carried out using light and oxygen in the presence of the compound as a sensitizer.

    Substitution: Reactions with nucleophiles such as amines or alcohols under mild conditions.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of oxidized aromatic compounds.

    Substitution: Formation of substituted pyrylium salts.

    Reduction: Formation of dihydropyrylium derivatives.

Scientific Research Applications

2,4,6-triphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a sensitizer in photochemical reactions. It absorbs light and transfers energy to other molecules, facilitating various chemical transformations. The molecular targets include aromatic compounds and nucleophiles, and the pathways involved are typically those of photooxidation and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-triphenylpyrylium perchlorate
  • 2,4,6-triphenylpyrylium hexafluorophosphate
  • 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate

Uniqueness

2,4,6-triphenylpyrylium tetrafluoroborate is unique due to its high stability and efficiency as a sensitizer in photochemical reactions. Its tetrafluoroborate anion provides enhanced solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

trifluoroborane;2,4,6-triphenylpyrylium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.BF3.FH/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3)4;/h1-17H;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHDBFVEAZGUDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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